(+)-Benzotetramisole

Asymmetric Catalysis Kinetic Resolution Benzylic Alcohols

(+)-Benzotetramisole (BTM, Birman's catalyst) is a chiral isothiourea organocatalyst that outperforms Tetramisole and homologous HBTM in enantioselective acyl transfer. Its unique steric and electronic environment—governed by π-stacking and ring conformation—delivers s-values up to 350 for kinetic resolution of secondary benzylic alcohols and >1000 for 2-hydroxy-γ-butyrolactones. It enables the first non-enzymatic kinetic resolution of β-lactams and dynamic kinetic resolution of azlactones yielding protected α-amino acid esters with up to 96% ee. Procure BTM for scalable, high-ee chiral intermediate synthesis supporting API manufacturing, peptide therapeutics, and antibiotic development. Available in >97% purity with min. 98% ee optical purity.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 885051-07-0
Cat. No. B160437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Benzotetramisole
CAS885051-07-0
Synonymsbenzotetramisole
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
InChIInChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
InChIKeyYGCWPCVAVSIFLO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Benzotetramisole (CAS 885051-07-0): A High-Performance Chiral Isothiourea Organocatalyst


(+)-Benzotetramisole (also known as (+)-BTM or Birman's catalyst) is a chiral isothiourea organocatalyst that serves as an enantioselective acyl transfer agent [1]. As a Lewis base, it operates via a nucleophilic catalysis mechanism, forming an acyl-catalyst intermediate to facilitate the kinetic resolution of racemic mixtures, particularly secondary alcohols, with high stereocontrol [2]. It is commercially available as a solid with a purity of >97.0% (GC) and optical purity of min. 98.0% ee, characterized by a specific rotation of 245° (c=1, MeOH) and a melting point of 91-95°C .

Why (+)-Benzotetramisole Cannot Be Interchanged with Generic Isothiourea Catalysts


While several isothiourea organocatalysts share a common nucleophilic mechanism, their catalytic performance in enantioselective acylations is highly dependent on the steric and electronic environment created by the heterocyclic scaffold [1]. Direct substitution of (+)-Benzotetramisole with its parent compound, Tetramisole, or with the homologous HBTM catalyst, frequently leads to a substantial loss in enantioselectivity or reaction rate for specific substrate classes due to differences in π-stacking capabilities and ring conformation [2]. Therefore, catalyst selection must be guided by quantitative performance data specific to the target substrate and reaction conditions.

Quantitative Differentiation of (+)-Benzotetramisole Against Key Comparators


Enhanced Enantioselectivity of (+)-Benzotetramisole over Tetramisole in Kinetic Resolution of Secondary Benzylic Alcohols

The benzannulated derivative (+)-Benzotetramisole (BTM) provides a dramatic increase in enantioselectivity compared to its parent compound, Tetramisole (TM), in the kinetic resolution of secondary benzylic alcohols. While TM demonstrates only moderate selectivity, BTM achieves outstanding s-values, representing a fundamental advance in catalytic performance [1].

Asymmetric Catalysis Kinetic Resolution Benzylic Alcohols

Performance of (+)-Benzotetramisole vs. Homobenzotetramisole (HBTM) in Substrate Scope and Reaction Rate

While Homobenzotetramisole (HBTM) demonstrates broad applicability and higher activity for certain substrates, it is not a universal substitute. Studies reveal that HBTM is more sensitive to reaction conditions and its performance is highly dependent on the specific substitution pattern [1]. The parent BTM catalyst offers a well-defined performance profile for benzylic alcohols and azlactones, whereas HBTM's advantages are primarily realized for α- and β-aryl-substituted alcohols and α-substituted carboxylic acids [1].

Organocatalysis Catalyst Design Reaction Rate

Broad Substrate Versatility of (+)-Benzotetramisole in High-Selectivity Kinetic Resolutions

(+)-Benzotetramisole demonstrates exceptional performance across diverse substrate classes beyond simple alcohols. In the kinetic resolution of racemic 2-hydroxyamides using a diphenylacetyl component, it achieved a selectivity factor (s) exceeding 250 across 22 examples [1]. Furthermore, in the resolution of 2-hydroxy-γ-butyrolactones, s-values reached over 1000 across 12 examples, highlighting its robustness and general applicability [2].

Kinetic Resolution Substrate Scope 2-Hydroxyamides 2-Hydroxy-γ-butyrolactones

Unique Capability in Dynamic Kinetic Resolution (DKR) of Azlactones for α-Amino Acid Synthesis

(+)-Benzotetramisole uniquely promotes the dynamic kinetic resolution (DKR) of azlactones, a process that converts a racemic mixture into a single enantiomer in high yield. This method provides di(1-naphthyl)methyl esters of α-amino acids with up to 96% ee [1]. This is a distinct application where BTM's performance has been specifically validated, differentiating it from many other organocatalysts that are not effective in this transformation.

Dynamic Kinetic Resolution Azlactones α-Amino Acids

Performance in Non-Enzymatic Kinetic Resolution of β-Lactams

(+)-Benzotetramisole enabled the first non-enzymatic kinetic resolution of β-lactams, a class of compounds foundational to antibiotic development. The catalyst facilitates enantioselective alcoholysis of N-aroyl-β-lactams, providing access to enantiomerically enriched β-lactam derivatives [1]. This achievement underscores BTM's ability to activate challenging substrates that are beyond the scope of many other organocatalysts.

β-Lactams Kinetic Resolution Alcoholysis

Efficient Kinetic Resolution of Propargylic Alcohols

(+)-Benzotetramisole has been successfully applied to the kinetic resolution of propargylic alcohols, a class of substrates valuable in click chemistry and natural product synthesis. This application expands the portfolio of BTM-catalyzed reactions beyond benzylic and alkyl alcohols, demonstrating its utility for alkynyl-substituted substrates [1].

Propargylic Alcohols Kinetic Resolution Acyl Transfer

High-Value Applications for (+)-Benzotetramisole in Enantioselective Synthesis


Synthesis of Enantiopure Secondary Benzylic Alcohols for Pharmaceutical Intermediates

Employ (+)-Benzotetramisole (BTM) for the kinetic resolution of racemic secondary benzylic alcohols to obtain high enantiomeric excess (ee) materials. The catalyst's established s-values up to 350 ensure efficient separation, maximizing yield and purity for intermediates used in the synthesis of active pharmaceutical ingredients (APIs) [1]. This method is superior to using Tetramisole, which lacks sufficient selectivity.

Catalytic Asymmetric Synthesis of α-Amino Acid Derivatives via Dynamic Kinetic Resolution

Utilize BTM for the dynamic kinetic resolution (DKR) of azlactones to directly access protected α-amino acid esters with up to 96% ee. This catalytic process streamlines the synthesis of valuable chiral building blocks for peptide-based therapeutics and peptidomimetic drugs, offering a more efficient alternative to traditional enzymatic or stoichiometric resolutions [2].

Scalable Production of Chiral 2-Hydroxyamide and γ-Butyrolactone Synthons

Apply BTM in the large-scale kinetic resolution of 2-hydroxyamides (s>250) or 2-hydroxy-γ-butyrolactones (s>1000) using a diphenylacetyl component. The exceptionally high selectivity factors ensure high yields of enantiopure product in a single step, minimizing waste and simplifying downstream purification for the production of complex natural products and advanced pharmaceutical intermediates [3][4].

Accessing Chiral β-Lactam and Propargylic Alcohol Building Blocks

Leverage BTM's unique ability to catalyze the first non-enzymatic kinetic resolution of β-lactams and its effectiveness with propargylic alcohols. These transformations provide catalytic, scalable routes to enantiopure building blocks that are otherwise difficult to obtain, facilitating research and development in antibiotic synthesis, click chemistry, and materials science [5][6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Benzotetramisole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.